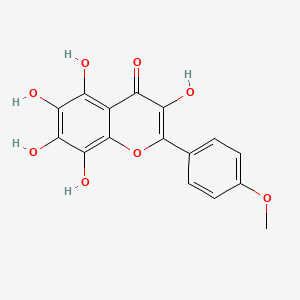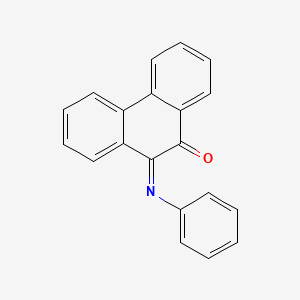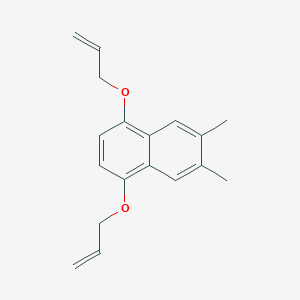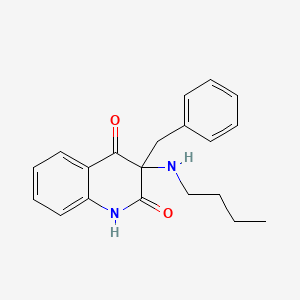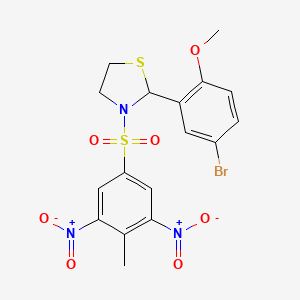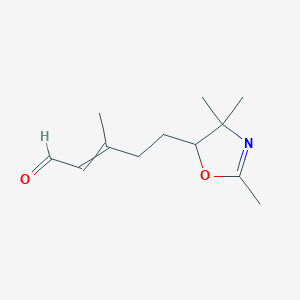
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure that includes nitrogen and oxygen atoms. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, ring-closing metathesis of a dimethylidene precursor or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines can be employed . Another method involves the cyclization of propargyl nitrones under basic conditions, which has been shown to yield benzazepinones in moderate to high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as rhodium or palladium, is common in industrial settings due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, as an opioid receptor antagonist, it binds to opioid receptors and inhibits their activity, thereby modulating pain perception and other physiological responses . Additionally, its role as an integrin antagonist involves blocking integrin receptors, which are crucial for cell adhesion and signaling .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzazepines: Differ in the position of the nitrogen atom within the ring.
2-Benzazepines: Similar structure but with variations in the substituents attached to the ring.
3-Benzazepines: Share the same core structure but differ in the functional groups and side chains attached.
Uniqueness
3H-2-Benzazepin-3-one, 2-butyl-1,2-dihydro-5-(phenylmethyl)- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to act as an opioid receptor antagonist and integrin antagonist sets it apart from other benzazepines .
Propiedades
Número CAS |
530084-25-4 |
|---|---|
Fórmula molecular |
C21H23NO |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
5-benzyl-2-butyl-1H-2-benzazepin-3-one |
InChI |
InChI=1S/C21H23NO/c1-2-3-13-22-16-18-11-7-8-12-20(18)19(15-21(22)23)14-17-9-5-4-6-10-17/h4-12,15H,2-3,13-14,16H2,1H3 |
Clave InChI |
IBPXBPPFVGQUBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC2=CC=CC=C2C(=CC1=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


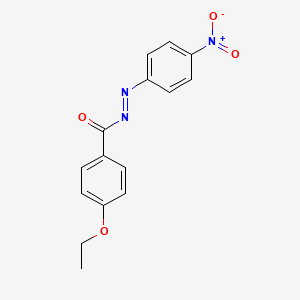
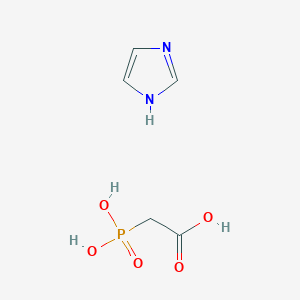
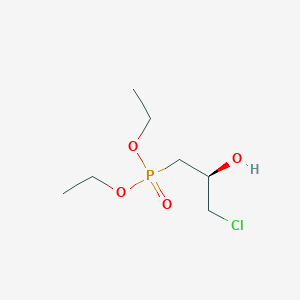
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
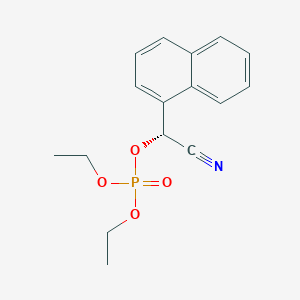
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
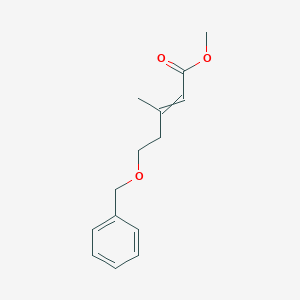
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
